molecular formula C16H14Cl2N2O2S B12190003 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

1-(4,5-dichloro-2-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B12190003
M. Wt: 369.3 g/mol
InChI Key: POGGLCDWPNAWAI-UHFFFAOYSA-N
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Description

1-(4,5-dichloro-2-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines a benzodiazole ring with a sulfonyl group.

Preparation Methods

The synthesis of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the sulfonylation of a benzodiazole derivative with 4,5-dichloro-2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4,5-dichloro-2-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the benzodiazole ring, often using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4,5-dichloro-2-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the benzodiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole include:

    4,5-dichloro-2-methyl-1H-imidazole: Shares the dichloro-methyl structure but differs in the ring system.

    1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole: Similar sulfonyl group but with an imidazole ring.

    4,5-dichloro-2-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide: Contains a similar sulfonyl group but with a different aromatic system.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14Cl2N2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C16H14Cl2N2O2S/c1-9-5-14-15(6-10(9)2)20(8-19-14)23(21,22)16-7-13(18)12(17)4-11(16)3/h4-8H,1-3H3

InChI Key

POGGLCDWPNAWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl

Origin of Product

United States

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